(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide
Description
(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with a pyridine moiety. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-11-5-4-6-14(18)10-9-13-12-17-16-8-3-2-7-15(13)16;/h2-12H,1H3;1H/b13-9-,14-10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJHUWLURCTLRK-VGNXJGARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=CC=C2C=NC3=CC=CC=C32.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C\C=C/2\C=NC3=CC=CC=C32.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the pyridine moiety through a series of condensation reactions. The final step involves the formation of the hydroiodide salt by reacting the free base with hydroiodic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole
- (3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydrochloride
- (3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydrobromide
Uniqueness
What sets (3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide apart from similar compounds is its hydroiodide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility is crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
